
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a pyrazole ring, a tetrahydropyran ring, and a cyclopropane carboxamide group. The presence of these groups could give this compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the rings in the structure could cause it to be rigid, and the different functional groups could have different electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Related Compounds
A study by Hu, Wang, Zhou, and Xu (2011) demonstrates the microwave-assisted synthesis of tetrazolyl pyrazole amides, chemically related to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide. These compounds exhibit properties like bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlighting their potential in agricultural and medical applications (Hu, Wang, Zhou, & Xu, 2011).
Characterization of Similar Chemical Compounds
McLaughlin et al. (2016) focused on the identification and differentiation of pyrazole carboxamide compounds, emphasizing the importance of correct labeling and characterization in scientific research. This research underlines the critical nature of accurate identification for the safe and effective use of such chemicals in research settings (McLaughlin et al., 2016).
Synthesis for Potential PET Imaging Agents
Wang et al. (2018) synthesized a compound similar to the target molecule, which could be used as a potential PET imaging agent for imaging of IRAK4 enzyme in neuroinflammation. This application could be significant in the context of neurodegenerative diseases and neurological disorders (Wang et al., 2018).
Development in Drug Manufacturing
Norris and Leeman (2008) explored the palladium-catalyzed carbon−sulfur bond formation used in the manufacture of a compound structurally similar to the target molecule. This process has implications in drug manufacturing, particularly for producing compounds with potential therapeutic applications (Norris & Leeman, 2008).
Antimicrobial Activity Studies
Aytemir, Erol, Hider, and Özalp (2003) synthesized amide derivatives of pyranone, which showed antimicrobial activities. This research suggests potential applications of structurally related compounds in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(10-4-5-10)15-11-7-14-16(8-11)9-12-3-1-2-6-18-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPULLPYXIASYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2811135.png)
![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
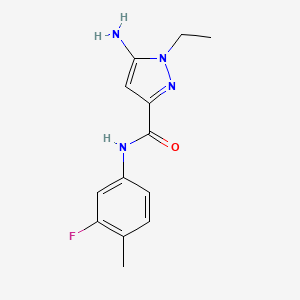

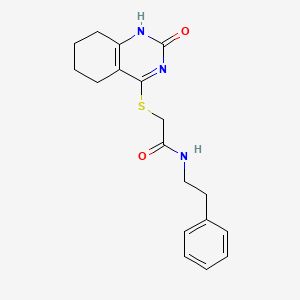
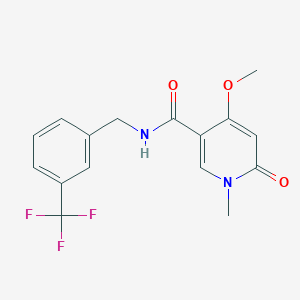

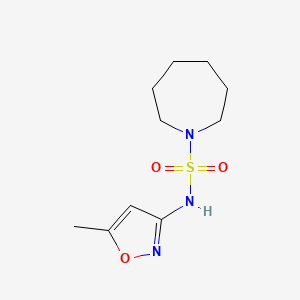
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

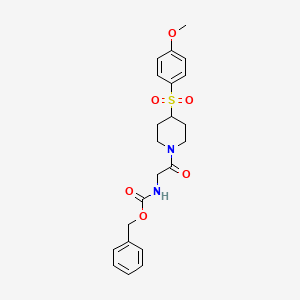
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)